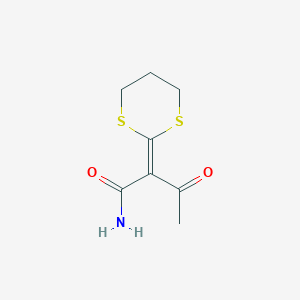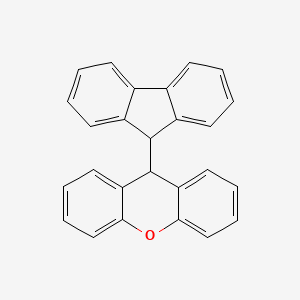
Tetraphenylarsanium thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraphenylarsanium thiocyanate is an organoarsenic compound that features a tetraphenylarsanium cation paired with a thiocyanate anion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetraphenylarsanium thiocyanate can be synthesized through a metathetic reaction. One common method involves mixing tetraphenylarsanium chloride with sodium thiocyanate in an aqueous solution. The reaction precipitates this compound as white needles, which can be collected and purified .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves similar metathetic reactions on a larger scale, ensuring purity and yield through controlled reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions: Tetraphenylarsanium thiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The thiocyanate group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the arsenic center can be oxidized or reduced.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides and other nucleophiles.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various organoarsenic compounds, while oxidation and reduction reactions can alter the oxidation state of the arsenic center.
Applications De Recherche Scientifique
Tetraphenylarsanium thiocyanate has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organoarsenic compounds and as a precursor for various coordination complexes.
Biology and Medicine: Research into its potential biological activity, including antibacterial and anticancer properties, is ongoing.
Industry: The compound’s unique properties make it useful in materials science, particularly in the development of novel materials with specific electronic or optical properties
Mécanisme D'action
The mechanism by which tetraphenylarsanium thiocyanate exerts its effects involves interactions at the molecular level. The thiocyanate group can participate in various chemical reactions, while the tetraphenylarsanium cation can interact with other molecules through non-covalent interactions such as hydrogen bonding and π-π interactions.
Comparaison Avec Des Composés Similaires
Tetraphenylphosphonium Thiocyanate: Similar in structure but with a phosphorus center instead of arsenic.
Tetraphenylstibonium Thiocyanate: Similar in structure but with an antimony center instead of arsenic.
Uniqueness: Tetraphenylarsanium thiocyanate is unique due to the presence of the arsenic center, which imparts distinct chemical properties compared to its phosphorus and antimony analogs.
Propriétés
Numéro CAS |
4566-60-3 |
|---|---|
Formule moléculaire |
C25H20AsNS |
Poids moléculaire |
441.4 g/mol |
Nom IUPAC |
tetraphenylarsanium;thiocyanate |
InChI |
InChI=1S/C24H20As.CHNS/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;2-1-3/h1-20H;3H/q+1;/p-1 |
Clé InChI |
ZFCUBVZQPORWFX-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)[As+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C(#N)[S-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate](/img/structure/B14139241.png)
![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-fluorobenzamide](/img/structure/B14139246.png)




![Trimethyl[(2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-yl]silane](/img/structure/B14139284.png)
![3-(3-(4-methoxyphenyl)propanoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B14139291.png)
![3-methyl-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B14139298.png)

![2-methyl-3-{[(E)-(3-nitrophenyl)methylidene]amino}quinazolin-4(3H)-one](/img/structure/B14139317.png)

![5,8-Dimethoxy-1,2-dihydro-3H-cyclopenta[a]naphthalen-3-one](/img/structure/B14139330.png)
![Ethyl 2-cyano[1,1-biphenyl]-2-carboxylate](/img/structure/B14139332.png)
